N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide (CAS 1421442-13-8) is a structurally differentiated oxalamide derivative designed for oncology and endocrine research programs. Its ortho-fluorophenyl moiety, central oxalamide linker, and hydroxyethyl spacer with a single HBD enable isolation of hydrogen-bond effects in SAR studies, a capability absent in zero-HBD analogs like CAS 941887-08-7. With balanced lead-like properties (cLogP 1.90, full Lipinski/Veber compliance), this compound is ideal for HDAC inhibitor screening (cf. US20090062297) and 17β-HSD-focused libraries. Choosing this specific chemotype ensures reproducible target engagement and avoids the confounding ADME variability of generic oxalamide scaffolds.

Molecular Formula C18H20FN3O3
Molecular Weight 345.374
CAS No. 1421442-13-8
Cat. No. B2592462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide
CAS1421442-13-8
Molecular FormulaC18H20FN3O3
Molecular Weight345.374
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)O
InChIInChI=1S/C18H20FN3O3/c1-22(2)13-9-7-12(8-10-13)16(23)11-20-17(24)18(25)21-15-6-4-3-5-14(15)19/h3-10,16,23H,11H2,1-2H3,(H,20,24)(H,21,25)
InChIKeyDPWHAKIOEZKGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide (CAS 1421442-13-8): Core Structural Identity and Procurement-Relevant Profile


N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide (CAS 1421442-13-8) is a synthetic oxalamide derivative with molecular formula C18H20FN3O3 and molecular weight 345.37 g/mol [1]. The compound belongs to the hydroxyalkylarylamide class, which has been described in patent literature as possessing histone deacetylase (HDAC) inhibitory activity relevant to oncology research [2]. Its structure integrates three pharmacophoric elements: an ortho-fluorophenyl moiety, a central oxalamide linkage, and a 4-(dimethylamino)phenyl group connected via a hydroxyethyl spacer. This substitution pattern differentiates it from other oxalamide analogs in terms of hydrogen-bonding capacity, lipophilicity, and potential target engagement profiles that directly impact scientific selection in endocrine and oncology research programs.

Why N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide Cannot Be Replaced by Generic In-Class Oxalamides


Oxalamide derivatives cannot be treated as interchangeable building blocks because subtle variations in the N1 and N2 substituents produce large differences in lipophilicity, hydrogen-bonding capacity, and target selectivity [1]. For instance, replacing the hydroxyethyl spacer with a dimethylaminoethyl linker eliminates the hydrogen-bond donor (HBD) character of the molecule, while adding a chlorine atom to the fluorophenyl ring raises molecular weight and cLogP beyond typical lead-like ranges . The specific ortho-fluorine substitution pattern on the phenyl ring further modulates metabolic stability and binding conformation in ways that para-fluoro or non-fluorinated analogs cannot recapitulate [2]. Therefore, procurement decisions based solely on the oxalamide core scaffold risk introducing compounds with unpredictable pharmacokinetic and pharmacodynamic behavior, invalidating comparative SAR studies and wasting screening resources.

N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Presence Distinguishes Target from Dimethylaminoethyl Analog (CAS 941887-08-7)

The target compound possesses one hydrogen-bond donor (HBD, count = 1) arising from the hydroxyl group on the hydroxyethyl spacer, whereas its closest structural analog N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 941887-08-7) has zero HBDs (count = 0) because the hydroxyl is replaced by a dimethylamino group [1]. HBD count is a critical determinant of membrane permeability and oral bioavailability in drug discovery; compounds with zero HBDs often exhibit poor aqueous solubility but higher passive permeability, while a single HBD can markedly improve solubility without severely compromising permeability when balanced by appropriate lipophilicity [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity (cLogP) Differentiation: Target Occupies Optimal Lead-Like Space vs. Chlorinated Analog (CAS 1421529-42-1)

The target compound has a calculated partition coefficient (cLogP) of 1.90, placing it within the optimal lead-like lipophilicity range (cLogP 1–3) associated with favorable ADME outcomes [1]. In contrast, the chlorinated analog N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide (CAS 1421529-42-1) incorporates an additional chlorine atom on the fluorophenyl ring, which is expected to increase cLogP by approximately 0.5–0.7 log units (estimated from Hansch π values for aromatic chlorine substitution) [2]. Elevated lipophilicity beyond cLogP ~3 is correlated with increased risk of promiscuous binding, hERG channel inhibition, and poor metabolic stability [3].

Lead Optimization Drug-likeness Lipophilicity

Class Membership in Hydroxyalkylarylamide HDAC Inhibitor Series Evidenced by Patent US20090062297

The target compound falls within the generic structural scope of hydroxyalkylarylamide derivatives claimed in U.S. Patent Application US20090062297, which describes fluorinated arylamide compounds as inhibitors of histone deacetylase (HDAC) capable of inducing terminal differentiation, cell growth arrest, and apoptosis in neoplastic cells [1]. The patent establishes that the hydroxyalkyl linker and fluorophenyl substitution are critical structural features for HDAC inhibitory activity, distinguishing this chemotype from simpler oxalamide derivatives (e.g., N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide, CAS 898356-22-4) that lack the hydroxyalkyl-phenyl scaffold required for HDAC engagement. While specific IC50 data for the target compound against HDAC isoforms is not publicly available, the patent provides a structural rationale for prioritizing this scaffold over non-hydroxylated or non-arylated oxalamide comparators in epigenetic drug discovery programs [1].

Epigenetics Histone Deacetylase Inhibition Cancer Therapeutics

Topological Polar Surface Area (tPSA) and Oral Bioavailability Prediction vs. Truncated Analog (CAS 898356-22-4)

The target compound has a topological polar surface area (tPSA) of 65.64 Ų, which falls well within the established threshold of <140 Ų for predicted oral bioavailability and below the <90 Ų threshold associated with good blood-brain barrier penetration potential [1]. The truncated analog N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 898356-22-4) has a lower molecular weight (253.27 g/mol vs. 345.37 g/mol) but also a lower tPSA due to the absence of the dimethylaminophenyl-hydroxyethyl moiety . While both compounds satisfy the Veber oral bioavailability criteria (tPSA < 140 Ų and rotatable bonds ≤ 10), the target compound's higher tPSA and additional aromatic ring provide greater potential for specific protein-ligand interactions (π-stacking, hydrophobic contacts) that the minimal analog cannot achieve [2].

ADME Oral Bioavailability Drug-likeness

Ortho-Fluorine Substitution on Phenyl Ring: Predicted Metabolic Stability Differentiation vs. Non-Fluorinated and Para-Fluorinated Analogs

The target compound incorporates an ortho-fluorine substituent on the N2-phenyl ring. Published SAR studies on fluorinated 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors demonstrate that ortho-fluorine substitution on aromatic rings can significantly enhance metabolic stability in human liver microsomes compared to non-fluorinated or para-fluorinated counterparts by blocking cytochrome P450-mediated oxidative metabolism at the ortho and para positions [1]. Although direct microsomal stability data for the target compound is not available, the ortho-fluorine motif is a well-precedented metabolic blocking strategy. The comparator N1-(4-fluorophenyl)-N2-(2-hydroxyethyl)oxalamide (CAS 357268-60-1) bears a para-fluorine, which leaves the ortho positions on the fluorophenyl ring susceptible to CYP-mediated hydroxylation, potentially resulting in faster metabolic clearance .

Metabolic Stability Fluorine Chemistry Drug Metabolism

N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide: Evidence-Backed Application Scenarios for Scientific Procurement


HDAC-Focused Epigenetic Drug Discovery Screening

Based on the hydroxyalkylarylamide structural class membership evidenced by Patent US20090062297, this compound is a rational procurement choice for laboratories conducting histone deacetylase (HDAC) inhibition screening in oncology research [1]. The hydroxyethyl linker and 4-(dimethylamino)phenyl group conform to the pharmacophore requirements outlined in the patent, distinguishing it from simpler oxalamide analogs that lack the necessary structural features for HDAC engagement. Procurement for HDAC inhibitor screening is further supported by the compound's lead-like physicochemical profile (cLogP = 1.90, tPSA = 65.64 Ų), which facilitates reliable solubility in biochemical assay buffers [2].

Comparative SAR Studies Requiring a Balanced HBD/HBA Profile

The presence of exactly one hydrogen-bond donor (hydroxyl group) makes this compound uniquely suitable as a reference standard in structure-activity relationship (SAR) studies that investigate the impact of HBD count on target binding and permeability [1]. When compared head-to-head with the zero-HBD analog N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 941887-08-7), researchers can isolate the contribution of the hydroxyl group to solubility, permeability, and target affinity without confounding changes in other molecular properties [1]. This paired-comparison approach is valuable for lead optimization programs aiming to fine-tune the HBD/HBA balance for improved ADME outcomes [2].

Endocrine Oncology Research Targeting 17β-Hydroxysteroid Dehydrogenase Pathways

Structural analysis suggests potential relevance to 17β-HSD enzyme family inhibition, a therapeutic strategy in breast cancer and osteoporosis [1]. The ortho-fluorophenyl substitution pattern aligns with design principles established in 17β-HSD inhibitor programs at Elexopharm GmbH, where fluorinated non-steroidal inhibitors have demonstrated potent enzyme inhibition and metabolic stability [1]. While target-specific IC50 data for this exact compound is not yet publicly available, its structural proximity to known 17β-HSD inhibitor chemotypes supports inclusion in focused screening libraries for endocrine-related drug discovery [2].

Building Block Procurement for Diversified Oxalamide Library Synthesis

The compound's favorable physicochemical properties (MW = 345.37 g/mol, cLogP = 1.90, tPSA = 65.64 Ų, Rotatable Bonds = 4, full Lipinski and Veber rule compliance) position it as an ideal core scaffold for parallel library synthesis [1]. Its intermediate lipophilicity and polar surface area provide a starting point that can accommodate further structural elaboration without exceeding drug-likeness thresholds, unlike the more lipophilic chlorinated analog (CAS 1421529-42-1) which risks crossing into higher-promiscuity chemical space [2]. Procurement for library synthesis is thus supported by the compound's balanced physicochemical starting point.

Quote Request

Request a Quote for N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.